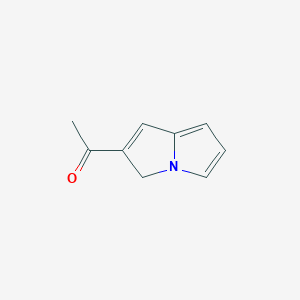
1-(3H-pyrrolizin-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3H-pyrrolizin-2-yl)ethanone is an organic compound that belongs to the class of pyrrolizines Pyrrolizines are heterocyclic compounds containing a fused pyrrole and pyrazine ring
Preparation Methods
The synthesis of 1-(3H-pyrrolizin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-diphenyl-methylene-3H-pyrrolizine with dimethyl acetylenedicarboxylate can yield a dihydrocycl-[3,2,2]azine derivative . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-(3H-pyrrolizin-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3H-pyrrolizin-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3H-pyrrolizin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(3H-pyrrolizin-2-yl)ethanone can be compared with other similar compounds within the pyrrolizine class. Some similar compounds include:
- 1-(2,3-dihydro-1H-pyrrolizin-5-yl)-2-propen-1-one
- 1-(2,3-dihydro-5-methyl-1H-pyrrolizin-7-yl)ethanone
- 2,3-dihydro-1H-pyrrolizine-5-carboxaldehyde
These compounds share a similar core structure but differ in their substituents and functional groups, which can influence their chemical properties and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior.
Properties
Molecular Formula |
C9H9NO |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
1-(3H-pyrrolizin-2-yl)ethanone |
InChI |
InChI=1S/C9H9NO/c1-7(11)8-5-9-3-2-4-10(9)6-8/h2-5H,6H2,1H3 |
InChI Key |
REIMZIWFDZWRPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=CC=CN2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















